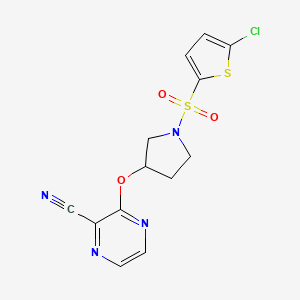

3-((1-((5-Chlorothiophen-2-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile

Description

Properties

IUPAC Name |

3-[1-(5-chlorothiophen-2-yl)sulfonylpyrrolidin-3-yl]oxypyrazine-2-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClN4O3S2/c14-11-1-2-12(22-11)23(19,20)18-6-3-9(8-18)21-13-10(7-15)16-4-5-17-13/h1-2,4-5,9H,3,6,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSOFFVKDJPHLBK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=NC=CN=C2C#N)S(=O)(=O)C3=CC=C(S3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClN4O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-((1-((5-Chlorothiophen-2-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile is a complex heterocyclic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and comparisons with similar compounds.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 345.8 g/mol. The structure features a pyrrolidine moiety, a chlorothiophene sulfonyl group, and a pyrazine ring, contributing to its unique properties and biological activities.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 345.8 g/mol |

| CAS Number | 2034620-32-9 |

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Preliminary studies suggest that it may inhibit specific enzymes or receptors involved in cellular signaling pathways. The sulfonyl group is particularly noteworthy for its potential to form strong interactions with amino acid residues in proteins, enhancing binding affinity and specificity.

Antimicrobial Activity

Research indicates that compounds with similar structures often exhibit antimicrobial properties. The presence of the pyrrolidine and sulfonyl groups might contribute to this effect by disrupting bacterial cell wall synthesis or inhibiting essential enzymes.

Anticancer Potential

The compound has been investigated for its anticancer properties. Studies have shown that pyrrole-containing compounds can induce apoptosis in cancer cells through the modulation of signaling pathways involved in cell survival and proliferation.

Anti-inflammatory Effects

In vitro studies suggest that the compound may also possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines or enzymes such as cyclooxygenase (COX).

Case Studies

- Antimicrobial Efficacy : A study conducted on derivatives of pyrrolidine showed that modifications at the sulfonyl group significantly enhanced antibacterial activity against Gram-positive bacteria, indicating the potential for this compound as a lead structure for antibiotic development.

- Cancer Cell Line Studies : In tests involving various cancer cell lines, the compound exhibited dose-dependent cytotoxicity, with mechanisms involving mitochondrial disruption and caspase activation.

Comparison with Similar Compounds

Compared to other compounds such as 3-({1-[(5-chlorothiophen-2-yl)sulfonyl]piperidin-4-yl}oxy)pyridazine , this compound shows enhanced selectivity for certain biological targets due to its unique structural features.

| Compound Name | Biological Activity |

|---|---|

| This compound | Antimicrobial, Anticancer |

| 3-({1-[(5-chlorothiophen-2-yl)sulfonyl]piperidin-4-yl}oxy)pyridazine | Moderate Antimicrobial |

Future Directions

Further research is warranted to fully elucidate the biological mechanisms underlying the activity of this compound. Potential areas of investigation include:

- Detailed structure–activity relationship (SAR) studies to optimize efficacy.

- In vivo studies to assess pharmacokinetics and therapeutic potential.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Sulfonyl Group

3-((1-((4-Cyanophenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile (CAS 2034252-93-0)

- Structure: Replaces the 5-chlorothiophene with a 4-cyanophenyl group.

- Molecular Formula : C₁₆H₁₃N₅O₃S (MW 355.4) vs. the target compound’s estimated MW of ~370.6.

3-((1-(Ethylsulfonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile (CAS 2034435-97-5)

Core Scaffold Modifications

3-((1-(5-Oxopyrrolidine-2-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile (CAS 2034201-18-6)

- Structure : Replaces sulfonyl with a 5-oxopyrrolidine carbonyl.

- Molecular Formula : C₁₄H₁₅N₅O₃ (MW 301.30).

CHK1 Inhibitor: (R)-3-((1-(Dimethylamino)propan-2-yl)oxy)-5-((4-methoxy-5-(1-methyl-1H-pyrazol-4-yl)pyridin-2-yl)amino)pyrazine-2-carbonitrile

- Structure: Features a dimethylamino-propan-2-yloxy group and a pyridin-2-ylamino substituent.

- Impact: The dimethylamino group enhances solubility and oral bioavailability, but the target compound’s chlorothiophene sulfonyl group may offer better metabolic stability and kinase selectivity .

Functional Group Comparisons

Q & A

Basic: What are the key synthetic routes for 3-((1-((5-Chlorothiophen-2-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile, and how can reaction conditions be optimized?

Answer:

The synthesis involves multi-step reactions, including sulfonylation of pyrrolidine derivatives and coupling with pyrazine-carbonitrile precursors. Critical steps include:

- Sulfonylation: Reacting 5-chlorothiophene-2-sulfonyl chloride with pyrrolidine under anhydrous conditions (e.g., DCM, 0–5°C) to form the sulfonyl-pyrrolidine intermediate .

- Oxy-pyrazine coupling: Utilizing nucleophilic substitution or Mitsunobu conditions to attach the pyrazine-carbonitrile moiety to the pyrrolidine oxygen. Solvent choice (e.g., THF or DMF) and catalysts (e.g., DBU) significantly influence yield .

- Purification: Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (ethanol/water) ensures high purity. Monitoring via TLC and HPLC is recommended .

Optimization: Reaction temperatures (e.g., −20°C for sulfonylation to prevent side reactions) and stoichiometric ratios (e.g., 1.2 equivalents of sulfonyl chloride) are critical. Microwave-assisted synthesis may reduce reaction times .

Basic: What spectroscopic and crystallographic techniques are essential for structural characterization?

Answer:

- NMR spectroscopy: 1H/13C NMR identifies functional groups (e.g., sulfonyl, pyrazine rings) and stereochemistry. Deuterated DMSO or CDCl3 is used for solubility .

- Mass spectrometry (MS): High-resolution ESI-MS confirms molecular weight and fragmentation patterns (e.g., loss of CN group at m/z ~27) .

- X-ray crystallography: Programs like SHELX and Mercury CSD analyze crystal packing and intermolecular interactions (e.g., hydrogen bonding with sulfonyl oxygen) .

Advanced tip: For ambiguous stereocenters, compare experimental NMR data with DFT-calculated chemical shifts .

Intermediate: How can researchers assess the compound’s stability under varying pH and temperature conditions?

Answer:

- Forced degradation studies: Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H2O2) conditions at 40–60°C. Monitor degradation via HPLC at 254 nm .

- Thermogravimetric analysis (TGA): Determines thermal stability (e.g., decomposition above 200°C).

- pH-solubility profiling: Use shake-flask methods in buffers (pH 1–10) to identify optimal storage conditions .

Data interpretation: Degradation products (e.g., hydrolysis of the carbonitrile group) can be characterized using LC-MS/MS .

Advanced: What computational strategies predict the compound’s biological targets and structure-activity relationships (SAR)?

Answer:

- Molecular docking: Use AutoDock Vina or Schrödinger to model interactions with receptors (e.g., kinase ATP-binding pockets). Focus on sulfonyl and pyrazine motifs as hydrogen bond acceptors .

- QSAR modeling: Train models on analogs (e.g., pyrazine-carbonitrile derivatives) to correlate substituents (e.g., chloro vs. methyl groups) with activity .

- MD simulations: Assess binding stability over 100-ns trajectories in GROMACS. Key metrics include RMSD (<2 Å) and ligand-protein interaction fingerprints .

Validation: Compare predictions with in vitro assays (e.g., enzyme inhibition IC50) to refine models .

Advanced: How should researchers address contradictory data in biological activity studies of structural analogs?

Answer:

- Meta-analysis: Compile data from analogs (e.g., 5-chloro vs. 5-methyl thiophene derivatives) to identify trends. For example, chloro-substituted analogs may show higher cytotoxicity due to enhanced electrophilicity .

- Experimental replication: Synthesize conflicting analogs (e.g., varying pyrrolidine substituents) and test under standardized conditions (e.g., MTT assay, 48-h incubation) .

- Mechanistic studies: Use siRNA knockdown or CRISPR-edited cell lines to confirm target engagement. For instance, if apoptosis induction varies, assess caspase-3/7 activation across analogs .

Case study: If analog A (chloro) shows activity in cancer cells but analog B (methyl) does not, evaluate logP differences impacting membrane permeability .

Advanced: What strategies optimize the compound’s pharmacokinetic (PK) properties for in vivo studies?

Answer:

- Lipinski’s Rule compliance: Adjust logP (<5) via substituent modifications (e.g., replacing chlorothiophene with polar groups) .

- Microsomal stability assays: Incubate with liver microsomes (human/rat) to identify metabolic hotspots (e.g., sulfonyl group oxidation). Introduce blocking groups (e.g., fluorine) to reduce clearance .

- Plasma protein binding (PPB): Use equilibrium dialysis to measure unbound fraction. High PPB (>90%) may necessitate dose adjustments .

In vivo validation: Administer the compound in rodent PK studies (IV/PO) to calculate AUC, Cmax, and half-life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.